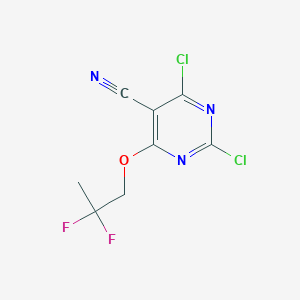

2,4-Dichloro-6-(2,2-difluoro-propoxy)-pyrimidine-5-carbonitrile

CAS No.: 1965309-20-9

Cat. No.: VC13666418

Molecular Formula: C8H5Cl2F2N3O

Molecular Weight: 268.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1965309-20-9 |

|---|---|

| Molecular Formula | C8H5Cl2F2N3O |

| Molecular Weight | 268.04 g/mol |

| IUPAC Name | 2,4-dichloro-6-(2,2-difluoropropoxy)pyrimidine-5-carbonitrile |

| Standard InChI | InChI=1S/C8H5Cl2F2N3O/c1-8(11,12)3-16-6-4(2-13)5(9)14-7(10)15-6/h3H2,1H3 |

| Standard InChI Key | ZRQCUXJMGOIFMH-UHFFFAOYSA-N |

| SMILES | CC(COC1=C(C(=NC(=N1)Cl)Cl)C#N)(F)F |

| Canonical SMILES | CC(COC1=C(C(=NC(=N1)Cl)Cl)C#N)(F)F |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure (Figure 1) features a pyrimidine ring () with the following substituents:

-

Chlorine atoms at positions 2 and 4, enhancing electrophilicity for nucleophilic substitution reactions .

-

A 2,2-difluoropropoxy group at position 6, contributing to lipophilicity and metabolic stability .

-

A cyano group at position 5, enabling participation in cycloaddition or hydrolysis reactions .

Table 1: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 268.05 g/mol | |

| Purity | ≥97% (HPLC) | |

| Boiling Point | Not reported | – |

| Melting Point | Not reported | – |

Synthesis and Industrial Preparation

Synthetic Routes

While no direct synthesis protocol for this compound is disclosed in the provided sources, analogous dichloropyrimidines are typically synthesized via:

-

Chlorination of Pyrimidine Precursors: Using reagents like phosphorus oxychloride () or thionyl chloride () .

-

Alkoxylation: Introduction of the 2,2-difluoropropoxy group via nucleophilic substitution with 2,2-difluoropropanol under basic conditions .

-

Cyanidation: Installation of the nitrile group at position 5 using cyanating agents such as copper(I) cyanide .

Example Pathway (Hypothetical):

-

Starting Material: 6-Hydroxy-2,4-dichloropyrimidine-5-carbonitrile.

-

Alkoxylation: Reaction with 2,2-difluoropropyl bromide in the presence of in at 80°C .

-

Purification: Column chromatography or recrystallization to achieve ≥97% purity .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s reactivity profile makes it valuable for constructing complex molecules:

-

Anticancer Agents: Dichloropyrimidines are precursors to EGFR inhibitors, as demonstrated in recent studies on non-small cell lung cancer (NSCLC) therapeutics .

-

Antiplatelet Drugs: Analogous compounds (e.g., 4,6-dichloro-2-(propylthio)pyrimidin-5-amine) are intermediates in ticagrelor synthesis, a P2Y₁₂ receptor antagonist .

Structure-Activity Relationship (SAR) Insights

-

The 2,2-difluoropropoxy group may reduce oxidative metabolism, enhancing pharmacokinetic stability .

-

The nitrile group can act as a hydrogen bond acceptor, improving target binding affinity .

| Precautionary Measure | Details |

|---|---|

| Personal Protection | Gloves, goggles, and respiratory mask |

| First Aid | Rinse skin/eyes with water if exposed |

| Storage | Cool, dry place away from oxidizing agents |

Analytical Characterization

Spectroscopic Data

-

NMR: Expected signals include a singlet for the nitrile carbon (~110 ppm in ) and multiplets for the difluoropropoxy group .

Related Compounds and Derivatives

Structural Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume